4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol
Description
Properties
IUPAC Name |
4-chloro-1,3-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-4-7-5(9)3-6(13)10-8(7)12(2)11-4/h3H,1-2H3,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXHHOLXYZEPKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1,3-dimethyl-1H-pyrazole with pyridine derivatives under controlled temperature and pressure conditions . The reaction often requires the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazolopyridine oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Scientific Research Applications
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes and receptors, particularly in cancer research.
Material Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Biological Studies: It serves as a probe in studying biological pathways and mechanisms due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s active site, disrupting normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Functional Group Variations
Hydroxyl vs. Ketone Groups
Chlorine Substituent Positioning
- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Molbank 2021, M1253):
This analogue replaces the pyridine ring with a pyrimidine ring (positions 3,4-d vs. 3,4-b). The additional nitrogen in pyrimidine alters electronic properties and bioactivity, as seen in its use as an intermediate for antiviral agents .
Substituent Effects on Reactivity and Bioactivity
Table 1: Key Structural and Functional Comparisons
Spectroscopic and Physicochemical Data
Table 2: NMR and Solubility Comparisons
| Compound Name | ¹H-NMR Shifts (Key Signals) | Solubility Trends |
|---|---|---|
| This compound | δ 3.22 (s, 3H, CH₃), δ 7.05 (s, 1H, Ar-H) | Polar solvents (MeOH, DMSO) |
| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | δ 4.92 (s, 2H, Cl-CH₂), δ 8.46 (s, 1H, Ar-H) | Low polarity (CH₂Cl₂, THF) |
| N-(2-Chloro-6-hydroxypyridin-4-yl)-2-(4-isopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl)hydrazine-1-carboxamide | δ 7.25 (s, 1H, Ar-H), δ 4.33 (t, 2H, OCH₂) | Moderate (CH₂Cl₂/MeOH mixtures) |
Biological Activity
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H8ClN3O
- Molecular Weight : 197.62 g/mol
- SMILES Notation : CC1=NN(C2=C1C(=CC(=O)N2)Cl)C
- InChIKey : PFXHHOLXYZEPKK-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Cyclin-dependent Kinases (CDKs) :
- Antiproliferative Effects :
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antitumor Activity : The compound has shown promising results in inhibiting the growth of cancer cells in laboratory settings.
- Selectivity : Some derivatives exhibit a high degree of selectivity for specific CDKs, which may reduce side effects associated with broader-spectrum kinase inhibitors .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of pyrazolo[3,4-b]pyridine derivatives, researchers found that compounds similar to this compound significantly inhibited the proliferation of various cancer cell lines. The study highlighted the importance of structural modifications in enhancing selectivity and potency against specific kinases involved in tumor growth .
Case Study 2: Inhibition of CDKs
A series of experiments were conducted to assess the inhibitory effects on CDK activity. The results indicated that certain derivatives not only inhibited CDK2 and CDK9 but also demonstrated a marked selectivity profile that could lead to more effective cancer treatment strategies without affecting normal cellular functions significantly .
Data Table: Biological Activity Overview
| Biological Activity | Observations |
|---|---|
| CDK Inhibition | CDK2 (IC50: 0.36 µM), CDK9 (IC50: 1.8 µM) |
| Antiproliferative Effects | Significant inhibition in HeLa and HCT116 cell lines |
| Selectivity Profile | High selectivity towards CDK2 over CDK9 |
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing the hydroxyl group and chlorine substituent in 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol?
- Methodology : Use FT-IR to confirm the hydroxyl group (O–H stretch ~3200–3600 cm⁻¹) and ¹³C/¹H NMR to resolve the chlorine substituent (deshielding effects on adjacent carbons and protons). For example, compare chemical shifts with analogous pyrazolo-pyridines lacking the hydroxyl group to identify resonance-specific perturbations .
- Validation : Cross-reference with mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns, especially for chlorine isotope signatures .
Q. How does the hydroxyl group at position 6 influence solubility and hydrogen-bonding interactions in polar solvents?
- Methodology : Perform solubility assays in solvents like DMSO, methanol, and water, correlating results with computational studies (e.g., Hansen solubility parameters ). The hydroxyl group enhances hydrogen bonding, increasing solubility in polar aprotic solvents but reducing it in non-polar solvents due to self-association .
- Experimental Design : Use X-ray crystallography (if crystalline) to map hydrogen-bonding networks, as demonstrated for structurally related pyrazolo-pyridines .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
- Methodology : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol or 2-propanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) to separate byproducts with similar polarity .
Advanced Research Questions
Q. How can regioselective functionalization of the pyrazolo-pyridine core be achieved without disrupting the hydroxyl group?
- Methodology : Use directed ortho-metalation (DoM) with lithium bases (e.g., LDA) to target positions adjacent to the electron-withdrawing chlorine atom. Protect the hydroxyl group as a silyl ether (e.g., TBSCl) to prevent deprotonation during metalation .
- Case Study : In related pyrazolo-pyridines, bromination at position 5 was achieved via Pd-catalyzed C–H activation, with yields >70% .
Q. What computational strategies are effective for predicting the compound’s acidity (pKa) and tautomeric equilibria in aqueous solutions?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model tautomers and compare with experimental pKa values (via potentiometric titration). The hydroxyl group’s resonance stabilization with the pyridine ring lowers pKa (~8–9), similar to phenolic analogs .
- Validation : Validate using UV-Vis spectroscopy to track tautomer shifts under varying pH conditions .
Q. How can structural modifications enhance the compound’s bioactivity while retaining its core scaffold?
- Methodology : Introduce electron-withdrawing groups (e.g., nitro, cyano) at position 5 to modulate electronic effects, or append biocompatible side chains (e.g., polyethylene glycol) to improve pharmacokinetics. Test derivatives via in vitro assays (e.g., antimicrobial activity against Gram-positive bacteria) .
- Data Contradiction : While some studies report moderate antibacterial activity for pyrazolo-pyridines, others show improved efficacy with fluorinated analogs. Reconcile discrepancies by analyzing substituent effects on membrane permeability via logP calculations .
Q. What are the key challenges in crystallizing this compound, and how can they be addressed?
- Methodology : Optimize solvent evaporation in mixed solvents (e.g., DCM/methanol) to induce slow nucleation. If crystallization fails, use SHELXT for structure solution from powder diffraction data, leveraging prior pyrazolo-pyridine crystallographic models .
- Case Study : A related compound (HMBPP) required 5–7 days of vapor diffusion in ethyl acetate/hexane to yield diffraction-quality crystals .
Methodological Considerations Table
| Parameter | Basic Research | Advanced Research |
|---|---|---|
| Spectral Analysis | FT-IR, NMR (¹H/¹³C), HRMS | Solid-state NMR, X-ray crystallography |
| Solubility | Hansen parameters, polarity assays | MD simulations, COSMO-RS models |
| Functionalization | Classical halogenation/alkylation | Transition-metal catalysis, C–H activation |
| Bioactivity Testing | Disk diffusion assays | Molecular docking, ADMET prediction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
